Ethyl 2-(chloromethyl)-6-methoxybenzoate
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Overview
Description
Ethyl 2-(chloromethyl)-6-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloromethyl group and a methoxy group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)-6-methoxybenzoate typically involves the chloromethylation of an aromatic compound. One common method is the reaction of 2-(chloromethyl)-6-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of zinc iodide as a catalyst in the presence of chlorosulfonic acid and dimethoxymethane has been reported to afford high yields of chloromethyl derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-6-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Hydrolysis: The major products are 2-(chloromethyl)-6-methoxybenzoic acid and ethanol.
Oxidation: The major product is 2-(chloromethyl)-6-hydroxybenzoate.
Scientific Research Applications
Ethyl 2-(chloromethyl)-6-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-(chloromethyl)-6-methoxybenzoate depends on its specific application. In organic synthesis, the chloromethyl group acts as a reactive site for nucleophilic substitution reactions. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Ethyl 2-(chloromethyl)-6-methoxybenzoate can be compared with other similar compounds, such as:
Ethyl 2-(bromomethyl)-6-methoxybenzoate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Ethyl 2-(chloromethyl)-4-methoxybenzoate: Similar structure but with the methoxy group in a different position.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
These compounds share similar reactivity patterns but may differ in their physical properties and specific applications.
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-15-11(13)10-8(7-12)5-4-6-9(10)14-2/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINFWQFOUOHWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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